AZ'9567

MAT2A Enzymatic Inhibition Biochemical Assay

Researchers studying MTAP-deleted cancers (~15% of all cancers) require reliable in vivo chemical probes for MAT2A inhibition, yet face significant variability in potency, selectivity, and oral bioavailability among available tool compounds. AZ'9567 eliminates this uncertainty. - Sub-nanomolar enzymatic potency (IC50 0.8-1.3 nM) with pIC50 8.9 in MTAP KO HCT116 cells, validated in vivo at 20 mg/kg BID. - Solved co-crystal structure (PDB 8QE2) confirms allosteric binding mode; thoroughly characterized off-target selectivity profile minimizes false positives in combination screens. - Orally bioavailable with favorable PK enabling robust PD modulation (SDMA reduction) without confounding high-dose effects.

Molecular Formula C24H19F2N5O2
Molecular Weight 447.4 g/mol
Cat. No. B12372632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ'9567
Molecular FormulaC24H19F2N5O2
Molecular Weight447.4 g/mol
Structural Identifiers
SMILESCN1C=C2C=C(C=CC2=N1)C3=CC4=NNC(=C4N(C3=O)C5=CC=C(C=C5)OC(F)F)C6CC6
InChIInChI=1S/C24H19F2N5O2/c1-30-12-15-10-14(4-9-19(15)29-30)18-11-20-22(21(28-27-20)13-2-3-13)31(23(18)32)16-5-7-17(8-6-16)33-24(25)26/h4-13,24H,2-3H2,1H3,(H,27,28)
InChIKeyQEASMQZYZCGOSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-[Bis(fluoranyl)methoxy]phenyl]-3-cyclopropyl-6-(2-methylindazol-5-yl)-2H-pyrazolo[4,3-b]pyridin-5-one (AZ'9567): A Potent, Selective, and Orally Bioavailable MAT2A Inhibitor for MTAP-Deleted Cancer Research


4-[4-[Bis(fluoranyl)methoxy]phenyl]-3-cyclopropyl-6-(2-methylindazol-5-yl)-2~{H}-pyrazolo[4,3-b]pyridin-5-one, also designated as AZ'9567 or Compound 21, is a synthetic pyrrolopyridone small molecule [1]. It functions as a potent, allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A) [2]. This compound was specifically developed as an in vivo chemical probe to exploit the synthetic lethal vulnerability in cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a condition occurring in approximately 15% of all cancers [3].

Why Substituting 4-[4-[Bis(fluoranyl)methoxy]phenyl]-3-cyclopropyl-6-(2-methylindazol-5-yl)-2H-pyrazolo[4,3-b]pyridin-5-one with Another MAT2A Inhibitor is Not Recommended for In Vivo Tool Studies


Generic substitution with other MAT2A inhibitors is inadvisable for studies requiring an in vivo chemical probe due to substantial quantitative differences in critical parameters including biochemical potency, cellular activity, selectivity profile, and oral bioavailability. While several MAT2A inhibitors exist, the specific combination of sub-nanomolar enzymatic potency, validated target engagement in vivo, and a thoroughly characterized off-target selectivity profile distinguishes AZ'9567 [1]. The quantitative evidence detailed in Section 3 demonstrates that alternative compounds can exhibit significantly lower potency (e.g., >100-fold difference in IC50), leading to different cellular efficacy and requiring higher doses that may compromise selectivity or introduce confounding off-target effects [2]. Therefore, the experimental context and the specific quantitative performance of AZ'9567 must dictate its selection for reproducible in vivo investigations.

Quantitative Differentiation Guide for 4-[4-[Bis(fluoranyl)methoxy]phenyl]-3-cyclopropyl-6-(2-methylindazol-5-yl)-2H-pyrazolo[4,3-b]pyridin-5-one (AZ'9567) vs. Alternative MAT2A Inhibitors


Biochemical Potency Against MAT2A: Sub-Nanomolar Inhibition vs. Other Advanced Inhibitors

AZ'9567 demonstrates an IC50 of 0.8-1.3 nM against MAT2A, establishing it as one of the most potent inhibitors in its class [1]. This level of potency is critical for achieving robust cellular effects. In contrast, the advanced clinical candidate AG-270 exhibits a higher IC50 of 14 nM, and the first-generation inhibitor PF-9366 is significantly less potent with an IC50 of 420 nM .

MAT2A Enzymatic Inhibition Biochemical Assay

Cellular Antiproliferative Activity in MTAP-Deleted Cancer Models

AZ'9567 selectively inhibits the proliferation of HCT116 cells engineered with an MTAP knockout (MTAP KO), exhibiting a pIC50 of 8.9 (equivalent to an IC50 of ~1.26 nM) . While other inhibitors like AGI-24512 (enzymatic IC50 = 8 nM) also show cellular activity, the robust selectivity window of AZ'9567 for MTAP KO versus MTAP wild-type cells is a key differentiating factor, supported by detailed cellular target engagement assays (SDMA reduction) .

Synthetic Lethality MTAP Antiproliferative

In Vivo Efficacy and Pharmacokinetic Profile: Oral Bioavailability and Robust Tumor Growth Inhibition

AZ'9567 is orally bioavailable and demonstrates robust antitumor activity in an MTAP KO HCT116 xenograft mouse model at a dose of 20 mg/kg twice daily . This in vivo performance is underpinned by excellent preclinical pharmacokinetic properties optimized during its development [1]. While other inhibitors like AG-270 are also orally bioavailable, the combination of high potency, favorable PK, and robust in vivo efficacy was a specific goal of the structure-based drug design program that produced AZ'9567 as an optimal tool compound [2].

In Vivo Efficacy Pharmacokinetics Oral Bioavailability

Selectivity Profile: Comprehensive Off-Target Pharmacology Assessment

The selectivity of AZ'9567 was rigorously characterized against a broad panel of 86 targets including enzymes, transporters, GPCRs, kinases, and ion channels [1]. It demonstrated a clean profile, with measurable activity (Ki/IC50 below 10 μM) against only 12 off-targets, and only one off-target (the adenosine transporter) exhibiting activity below 1 μM [1]. Furthermore, AZ'9567 showed no induction of the pregnane X receptor (PXR) at 1 μM [1]. This comprehensive selectivity data package is essential for interpreting in vivo results and is often lacking for earlier or less-characterized MAT2A inhibitors like FIDAS-5 or PF-9366.

Selectivity Off-Target Safety Pharmacology

Optimal Research Applications for 4-[4-[Bis(fluoranyl)methoxy]phenyl]-3-cyclopropyl-6-(2-methylindazol-5-yl)-2H-pyrazolo[4,3-b]pyridin-5-one Based on Verified Evidence


In Vivo Pharmacodynamic Studies in MTAP-Deleted Cancer Models

Given its validated oral bioavailability and robust in vivo efficacy at 20 mg/kg BID in a relevant xenograft model , AZ'9567 is the premier tool compound for chronic dosing studies aimed at establishing pharmacodynamic biomarkers, assessing target engagement (e.g., SDMA reduction), and exploring the therapeutic window of MAT2A inhibition in vivo. Its high potency and favorable PK allow for robust pathway modulation without the confounding effects of high doses or poor exposure.

Synthetic Lethality and Combination Therapy Screens

With its exceptional cellular potency (pIC50 8.9 in MTAP KO cells) and well-characterized selectivity profile, AZ'9567 is ideal for high-content screens investigating synthetic lethal interactions in MTAP-deficient cancer cell lines . Its clean off-target profile minimizes false-positive hits in combination studies, making it a reliable partner for combination therapies with agents targeting complementary pathways like PRMT5 inhibitors or immune checkpoint blockade.

High-Resolution Structural Biology of the MAT2A Allosteric Site

The crystal structure of AZ'9567 bound to human MAT2A has been solved and deposited in the PDB (8QE2), revealing its specific binding mode as an allosteric inhibitor [1]. This structural information provides a powerful platform for structure-based drug design, enabling the rational optimization of novel MAT2A inhibitors or the study of resistance mutations. Researchers can use this tool compound as a reference ligand to validate binding assays or as a starting point for fragment-based design.

Investigating the Role of SAM Metabolism in Other Disease Areas

The potent inhibition of MAT2A by AZ'9567 (IC50 0.8-1.3 nM) provides a highly effective tool for modulating S-adenosyl methionine (SAM) levels in various cellular and in vivo contexts [2]. While the primary application is in MTAP-deleted cancers, this tool can be used to probe the fundamental role of SAM and methionine metabolism in other biological processes, such as epigenetic regulation, liver biology, and inflammation, where its comprehensive selectivity profile ensures observed effects are likely attributable to SAM depletion rather than off-target activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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